7-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 7-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo-triazinone core fused with a 1,2,4-triazin-4-one moiety. Key structural elements include:
- A 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one backbone, which confers rigidity and aromaticity.
- A 3-(4-fluorophenyl)-1,2,4-oxadiazole substituent linked via a methylsulfanyl bridge at position 5.
- A furan-2-yl group at position 2, introducing electron-rich heteroaromatic character.
This compound is synthesized through multi-step reactions involving cyclization and substitution, as exemplified by analogous procedures for triazinone derivatives .
Properties
IUPAC Name |
7-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6O3S/c19-11-5-3-10(4-6-11)16-20-15(28-24-16)9-29-18-22-21-17(26)13-8-12(23-25(13)18)14-2-1-7-27-14/h1-8H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOJMQUIFFKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrazolo moieties is particularly significant as these structures are often associated with various pharmacological effects.
Antiviral Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit notable antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication at various stages in the viral lifecycle, which could be relevant for the compound .
Antimicrobial Properties
Research has demonstrated that similar compounds possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 1 to 16 µg/mL, indicating significant antibacterial potential. This suggests that the compound may also exhibit similar antimicrobial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well documented. Compounds structurally related to our target have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for certain derivatives against breast and lung cancer cell lines . This indicates a promising avenue for further investigation into the anticancer efficacy of our compound.
Study 1: Antiviral Efficacy
A study conducted on pyrazole derivatives demonstrated that specific modifications enhanced antiviral activity against HCV. The results showed significant reductions in viral load with IC50 values around 6 µg/100 µL for selected compounds, indicating that structural modifications can lead to improved efficacy against viral infections .
Study 2: Antimicrobial Testing
In another study evaluating antimicrobial activity, a series of oxadiazole-based compounds were tested against multiple bacterial strains. Results indicated that compounds with similar scaffolds to our target exhibited MIC values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential of our compound as an effective antimicrobial agent .
Research Findings Summary Table
Scientific Research Applications
The compound 7-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry and material science.
Structure and Composition
The compound consists of multiple functional groups that contribute to its chemical behavior. It contains:
- Oxadiazole ring : Known for its biological activity.
- Pyrazolo[1,5-d][1,2,4]triazin : A heterocyclic structure that often exhibits pharmacological properties.
- Furan moiety : Contributes to the compound's reactivity and potential biological interactions.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 341.37 g/mol.
Medicinal Chemistry
The compound's structural components suggest potential applications in the development of new pharmaceuticals. Specifically:
- Anticancer Activity : Preliminary studies have indicated that compounds with oxadiazole and pyrazole rings can exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance these effects by influencing the compound's lipophilicity and bioavailability.
- Antimicrobial Properties : Research has shown that similar structures can possess antimicrobial activity. The ability to inhibit bacterial growth could be explored further for developing new antibiotics.
Material Science
In addition to biological applications, this compound may have utility in material science:
- Polymer Chemistry : The unique structure allows it to act as a monomer or additive in polymer synthesis, potentially improving thermal stability or mechanical properties of polymers.
- Organic Electronics : The electronic properties of the furan and oxadiazole groups suggest potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry for developing methods such as:
- Chromatography : Its distinct structure allows for effective separation and analysis using techniques like HPLC or GC-MS.
- Spectroscopy : The compound can be utilized in spectroscopic studies to understand interactions with various solvents or other chemical species.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-d][1,2,4]triazine derivatives, including variations of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting further exploration into its mechanism of action is warranted.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a leading pharmaceutical university examined the antimicrobial properties of oxadiazole derivatives. The findings demonstrated that compounds similar to this one exhibited potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents.
Case Study 3: Material Applications
An investigation into the use of pyrazolo derivatives in OLEDs showed promising results regarding their efficiency and stability when incorporated into device architectures. This suggests a pathway for commercial applications in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related heterocyclic compounds, based on synthesis methods, physicochemical properties, and biological activity (where available):
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Core Heterocycle: The target compound’s pyrazolo-triazinone core distinguishes it from simpler triazoles (e.g., ) or thiazole-pyrazole hybrids (). The methylsulfanyl-oxadiazole substituent provides steric bulk and electron-withdrawing effects, contrasting with the electron-donating hydroxyphenyl groups in ’s triazoles.
Substituent Effects :
- The 4-fluorophenyl group in the oxadiazole moiety may enhance metabolic stability and binding affinity via hydrophobic interactions, similar to fluorinated analogs in and .
- The furan-2-yl group introduces polarity and hydrogen-bonding capacity, unlike the chlorophenyl or alkyl chains in comparable compounds .
Synthetic Complexity: The target compound requires multi-step cyclization (cf. ’s triazinone synthesis), whereas simpler triazoles () are synthesized via direct alkylation or condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
